Tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate is a chemical compound with the molecular formula . It is categorized as a carbamate, which is a class of compounds derived from carbamic acid. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and biochemistry.
The synthesis of tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate typically involves the following steps:
The synthesis route may vary based on the desired stereochemistry and yield, but detailed reaction mechanisms often involve nucleophilic attack by hydroxymethyl groups on activated carbamate intermediates.
The molecular structure of tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate can be represented using various structural formulas:
CC(C)(C)OC(=O)NC1CCC(CO)OC1
.The compound has a molecular weight of approximately 231.2887 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety linked to a hydroxymethyl oxane ring, which contributes to its biological activity .
Tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate can undergo several chemical reactions typical of carbamates:
These reactions are crucial for modifying the compound for specific applications in drug development or material science.
The mechanism of action of tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate primarily relates to its interaction with biological targets:
Relevant data on melting points, boiling points, and other thermodynamic properties are essential for practical applications but may vary based on specific formulations .
Tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2